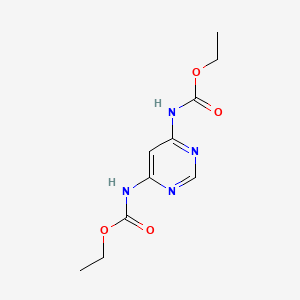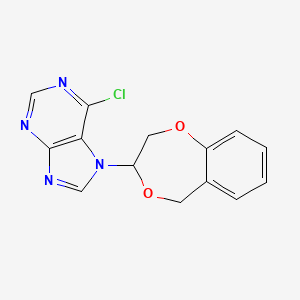
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is a complex organic compound that features a purine core substituted with a chloro group and a benzo[e][1,4]dioxepin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[e][1,4]dioxepin intermediate, which is then coupled with a purine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chloro and benzo[e][1,4]dioxepin groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Shares the chloro and aromatic ring features.
6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Contains a similar heterocyclic structure.
Uniqueness
6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
918304-41-3 |
|---|---|
Fórmula molecular |
C14H11ClN4O2 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
Clave InChI |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


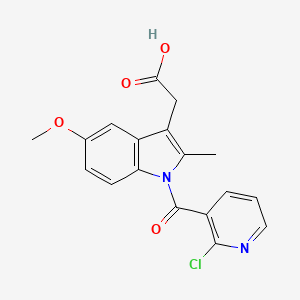
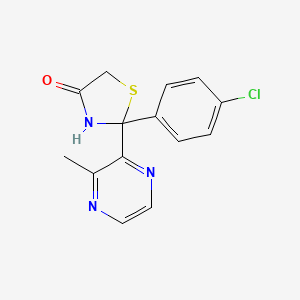
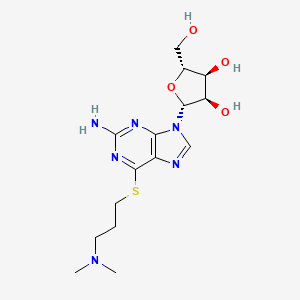


![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
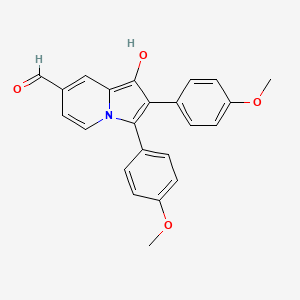


![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


